molecular formula C13H14N4O B2591678 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860789-16-8

2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B2591678
CAS No.: 860789-16-8
M. Wt: 242.282
InChI Key: PMOQTQNZCJUPMO-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazolone derivative characterized by a 2,6-dimethylphenyl group at the 4-position, a methyl group at the 3-position, and an acetonitrile moiety at the 1-position of the triazolone ring. Triazolone derivatives are widely explored for applications in pharmaceuticals and agrochemicals due to their stability and tunable electronic properties .

Properties

IUPAC Name

2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-5-4-6-10(2)12(9)17-11(3)15-16(8-7-14)13(17)18/h4-6H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOQTQNZCJUPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN(C2=O)CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001321459
Record name 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821961
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860789-16-8
Record name 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001321459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction to attach the dimethylphenyl group to the triazole ring.

    Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency. Additionally, the use of less toxic reagents and solvents is preferred to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The aromatic ring and the triazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted triazoles or aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may exhibit bioactivity, making them candidates for drug development. Studies may focus on their interactions with biological targets and their potential therapeutic effects.

Medicine

The compound and its derivatives could be investigated for their pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities. Their ability to interact with specific enzymes or receptors is of particular interest.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing biological pathways. The nitrile group may also participate in interactions with nucleophiles in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on triazolone derivatives with variations in the aryl substituent at the 4-position, highlighting differences in molecular properties, synthesis, and applications.

Structural Analogs and Their Properties

Compound Name (CAS No.) Substituent at 4-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[4-(4-Chlorophenyl)-3-methyl-5-oxo-… (860786-60-3) 4-Chlorophenyl C₁₁H₉ClN₄O 248.67 Herbicidal activity; used in agrochemical research
2-[4-(4-(tert-Butyl)phenyl)-3-methyl-5-oxo-… (860612-55-1) 4-(tert-Butyl)phenyl C₁₅H₁₈N₄O 270.34 High lipophilicity; potential for pesticide development
2-[4-(4-(Benzyloxy)phenyl)-3-methyl-5-oxo-… (860784-83-4) 4-(Benzyloxy)phenyl C₁₈H₁₆N₄O₂ 320.35 Enhanced solubility in polar solvents; antimicrobial applications
2-[4-(4-Methylphenyl)-3-methyl-5-oxo-… (866149-37-3) 4-Methylphenyl C₁₂H₁₂N₄O 236.26 Intermediate in herbicide synthesis

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 4-chlorophenyl analog (electron-withdrawing Cl) exhibits higher herbicidal potency compared to the 4-methylphenyl variant (electron-donating CH₃), likely due to improved target binding .
  • Solubility Modulation: The benzyloxy substituent in 860784-83-4 introduces polarity, improving solubility in ethanol/water mixtures, which is advantageous for formulation .

Biological Activity

The compound 2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile is a triazole derivative that has garnered attention in recent years due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N4O
  • Molecular Weight : 256.31 g/mol

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism : The triazole ring interacts with the fungal cytochrome P450 enzyme system, inhibiting ergosterol synthesis.
  • Findings : In vitro tests showed that the compound effectively inhibited the growth of various fungal strains with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Activity

Triazole derivatives have also been explored for their anticancer properties:

  • Case Study : A study conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis through the activation of caspase pathways.
  • Results : The IC50 values for cell viability were reported at approximately 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating potent anticancer activity.

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Mechanism : The compound may exert neuroprotection by reducing oxidative stress and inflammation in neuronal cells.
  • Experimental Evidence : In a model of neurodegeneration induced by amyloid-beta (Aβ) peptides, treatment with the compound resulted in a significant reduction in neuronal cell death and improved cognitive function in animal models.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

SubstituentEffect on Activity
2,6-DimethylphenylEnhances lipophilicity and cellular uptake
Methyl Group at Position 3Increases potency against cancer cells
Acetonitrile GroupContributes to improved solubility

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in cellular processes, such as cyclooxygenase (COX) and acetylcholinesterase (AChE).
  • Oxidative Stress Reduction : The compound scavenges free radicals and enhances antioxidant defenses.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells at the G2/M phase.

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